molecular formula C44H55Cl2N6O11PS B10786139 (3S)-3-[[(2S)-2-[[(2S)-2-[5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-[1-bis(4-chlorophenoxy)phosphorylbutylamino]-4-oxobutanoic acid

(3S)-3-[[(2S)-2-[[(2S)-2-[5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-[1-bis(4-chlorophenoxy)phosphorylbutylamino]-4-oxobutanoic acid

Cat. No.: B10786139
M. Wt: 977.9 g/mol
InChI Key: QFLWZFQWSBQYPS-AWRAUJHKSA-N
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Preparation Methods

The synthesis of Compound 11 involves the formation of a peptidyl-diphenyl phosphonate structure. The synthetic route includes the coupling of specific amino acids and the incorporation of diphenyl phosphonate groups. The reaction conditions typically involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent like DMF (dimethylformamide) . Industrial production methods for this compound are not explicitly detailed in the available literature.

Chemical Reactions Analysis

Compound 11 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include nucleophiles like sodium hydroxide or electrophiles like alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

Compound 11 exerts its effects by inhibiting PR3 (proteinase 3), a serine protease found in neutrophil granules. The inhibition of PR3 helps in reducing inflammation and tissue damage associated with various diseases. The molecular targets and pathways involved include the inhibition of PR3 activity, which in turn affects the downstream inflammatory pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C44H55Cl2N6O11PS

Molecular Weight

977.9 g/mol

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-[5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-[1-bis(4-chlorophenoxy)phosphorylbutylamino]-4-oxobutanoic acid

InChI

InChI=1S/C44H55Cl2N6O11PS/c1-4-7-37(64(61,62-30-18-12-27(45)13-19-30)63-31-20-14-28(46)15-21-31)51-42(58)33(23-38(55)56)47-41(57)32(22-26-10-16-29(53)17-11-26)48-43(59)39(25(2)3)50-36(54)9-6-5-8-35-40-34(24-65-35)49-44(60)52-40/h10-21,25,32-35,37,39-40,53H,4-9,22-24H2,1-3H3,(H,47,57)(H,48,59)(H,50,54)(H,51,58)(H,55,56)(H2,49,52,60)/t32-,33-,34-,35?,37?,39-,40-/m0/s1

InChI Key

QFLWZFQWSBQYPS-AWRAUJHKSA-N

Isomeric SMILES

CCCC(NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](C(C)C)NC(=O)CCCCC2[C@@H]3[C@H](CS2)NC(=O)N3)P(=O)(OC4=CC=C(C=C4)Cl)OC5=CC=C(C=C5)Cl

Canonical SMILES

CCCC(NC(=O)C(CC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)C)NC(=O)CCCCC2C3C(CS2)NC(=O)N3)P(=O)(OC4=CC=C(C=C4)Cl)OC5=CC=C(C=C5)Cl

Origin of Product

United States

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